molecular formula C16H16N2O2 B11580679 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide

Cat. No.: B11580679
M. Wt: 268.31 g/mol
InChI Key: OWEVDNHTBKPHLR-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide typically involves the construction of the indole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Addition of hydrogen atoms to reduce oxo groups.

    Substitution: Replacement of functional groups with other substituents.

    Amidation: Formation of amide bonds by reacting with amines

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at specific positions on the indole ring .

Scientific Research Applications

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid
  • Benzo[cd]indol-2(1H)-ones
  • Indole derivatives with various substituents

Uniqueness

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-propylacetamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its N-propylacetamide moiety, in particular, may contribute to its unique interactions with biological targets compared to other indole derivatives .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)-N-propylacetamide

InChI

InChI=1S/C16H16N2O2/c1-2-9-17-14(19)10-18-13-8-4-6-11-5-3-7-12(15(11)13)16(18)20/h3-8H,2,9-10H2,1H3,(H,17,19)

InChI Key

OWEVDNHTBKPHLR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

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